molecular formula C24H21NO3 B10766935 5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B10766935
M. Wt: 376.5 g/mol
InChI Key: BYIVGHIYNFQIJX-HXXXRZHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH 018 N-pentanoic acid metabolite-d5 is a deuterated form of JWH 018 N-pentanoic acid metabolite. This compound contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is primarily used as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms into the parent compound, JWH 018 N-pentanoic acid metabolite. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves deuterium exchange reactions where hydrogen atoms are replaced with deuterium using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of JWH 018 N-pentanoic acid metabolite-d5 follows stringent protocols to ensure high purity and consistency. The process typically involves multiple steps of synthesis, purification, and quality control to achieve a product with a deuterium incorporation level of ≥99% .

Chemical Reactions Analysis

Types of Reactions

JWH 018 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the parent compound .

Mechanism of Action

JWH 018 N-pentanoic acid metabolite-d5 acts as an internal standard and does not exert pharmacological effects. its parent compound, JWH 018, is a mildly selective agonist of the peripheral cannabinoid receptor. The binding affinity values for central cannabinoid and peripheral cannabinoid receptors are 9.0 nM and 2.94 nM, respectively .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21NO3

Molecular Weight

376.5 g/mol

IUPAC Name

5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i3D,4D,11D,13D,16D

InChI Key

BYIVGHIYNFQIJX-HXXXRZHPSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.